Cas no 1019101-02-0 (3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2,6-difluorobenzoylpiperazine moiety and a 3-methylpyrazole group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The difluorobenzoyl group enhances metabolic stability and binding affinity, while the piperazine linker improves solubility and pharmacokinetic properties. The pyrazole substituent offers additional hydrogen bonding interactions, which may optimize target engagement. This compound is suited for research applications in drug discovery, where its balanced physicochemical properties and modular synthetic accessibility make it a valuable intermediate for further derivatization.
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure
1019101-02-0 structure
Product name:3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No:1019101-02-0
MF:C19H18F2N6O
MW:384.382629871368
CID:6489530

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
    • (2,6-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
    • Inchi: 1S/C19H18F2N6O/c1-13-7-8-27(24-13)17-6-5-16(22-23-17)25-9-11-26(12-10-25)19(28)18-14(20)3-2-4-15(18)21/h2-8H,9-12H2,1H3
    • InChI Key: JSYVJMZTOACPPB-UHFFFAOYSA-N
    • SMILES: C(C1=C(F)C=CC=C1F)(N1CCN(C2=NN=C(N3C=CC(C)=N3)C=C2)CC1)=O

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2318-0119-1mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2318-0119-2μmol
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2318-0119-20mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2318-0119-15mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2318-0119-4mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2318-0119-5mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2318-0119-40mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2318-0119-50mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2318-0119-2mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2318-0119-5μmol
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1019101-02-0 90%+
5μl
$94.5 2023-05-16

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Related Literature

Additional information on 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: A Comprehensive Overview

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, with CAS No. 1019101-02-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridazine core substituted with a piperazine ring and a 3-methylpyrazole group. The presence of these functional groups endows the molecule with intriguing chemical and biological properties, making it a subject of extensive research.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperazine derivative. The incorporation of the 2,6-difluorobenzoyl group into the piperazine ring is achieved through amide bond formation, which requires precise control over reaction conditions to ensure optimal yields. Subsequent steps involve the introduction of the 3-methylpyrazole group onto the pyridazine ring, often through nucleophilic substitution or coupling reactions. The overall synthesis pathway highlights the importance of stereochemical control and functional group compatibility to achieve the desired product.

Recent studies have focused on the biological activity of this compound, particularly its potential as a therapeutic agent. Researchers have investigated its ability to modulate key enzymes and receptors involved in various disease pathways, such as cancer and neurodegenerative disorders. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific kinase implicated in tumor growth. The results suggest that it could serve as a lead compound for drug development programs targeting this pathway.

In addition to its biological applications, this compound has also been explored for its electronic properties in materials science. Its pyridazine core, which is known for its aromaticity and conjugation capabilities, makes it a promising candidate for use in organic electronics. Recent research has shown that incorporating this compound into polymer blends can enhance the electrical conductivity of the resulting materials, making it suitable for applications such as flexible electronics and energy storage devices.

The structural versatility of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has also led to its use as a building block in supramolecular chemistry. Scientists have utilized its ability to form hydrogen bonds and π–π interactions to construct self-assembled nanostructures. These structures have potential applications in drug delivery systems and molecular sensing technologies.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These analyses have provided insights into its molecular geometry, electronic transitions, and stability under various conditions. Furthermore, computational studies employing density functional theory (DFT) have been conducted to predict its reactivity and interaction with biological targets.

In conclusion, CAS No. 1019101-02-0, or 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, represents a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structure, coupled with its promising biological and electronic properties, positions it as a valuable tool for advancing both medicinal chemistry and materials science research.

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